4-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]-2-(hydroxymethyl)phenol
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Overview
Description
Salmefamol is a member of amphetamines.
Scientific Research Applications
Lignin Model Compound Studies
A significant aspect of research on 4-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]-2-(hydroxymethyl)phenol involves its utility in studying lignin model compounds. Yokoyama (2015) explored the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds, emphasizing the importance of the γ-hydroxymethyl group's presence and confirming the existence of a hydride transfer mechanism as a reaction route of the benzyl-cation-type intermediates derived from these compounds. This study provides valuable insights into the mechanisms underlying lignin degradation and its potential applications in biorefining processes (Yokoyama, 2015).
Biomass Conversion to Value-Added Chemicals
The compound's relevance extends to the conversion of plant biomass into valuable chemicals. Chernyshev, Kravchenko, and Ananikov (2017) discussed the production of 5-hydroxymethylfurfural (HMF) and its derivatives from plant biomass compounds, highlighting the potential of these substances as alternatives to non-renewable hydrocarbon sources. This research underscores the compound's significance in developing sustainable industrial processes (Chernyshev, Kravchenko, & Ananikov, 2017).
Role in Organic Synthesis
The compound also plays a role in organic synthesis. Tateiwa and Uemura (1997) explored the use of metal cation-exchanged clays, including 4-hydroxybutan-2-one, for various organic synthesis processes, such as the Friedel-Crafts alkylation of phenol. This study showcases the compound's utility in refining and improving organic synthesis methodologies (Tateiwa & Uemura, 1997).
Properties
Molecular Formula |
C19H25NO4 |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
4-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]-2-(hydroxymethyl)phenol |
InChI |
InChI=1S/C19H25NO4/c1-13(9-14-3-6-17(24-2)7-4-14)20-11-19(23)15-5-8-18(22)16(10-15)12-21/h3-8,10,13,19-23H,9,11-12H2,1-2H3/t13-,19+/m1/s1 |
InChI Key |
VPMWDFRZSIMDKW-YJYMSZOUSA-N |
Isomeric SMILES |
C[C@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=CC(=C(C=C2)O)CO)O |
SMILES |
CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)CO)O |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)CO)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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